molecular formula C9H9IO3 B1395909 3-Ethoxy-4-iodobenzoic acid CAS No. 933672-16-3

3-Ethoxy-4-iodobenzoic acid

Cat. No. B1395909
M. Wt: 292.07 g/mol
InChI Key: SCLKNIQVZIFYMS-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-iodobenzoic acid” is an organic compound with the molecular formula C9H9IO3 . It is also known as ethyl 3-ethoxy-4-iodobenzoate .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-iodobenzoic acid” consists of a benzene ring substituted with an ethoxy group (–OCH2CH3) at the 3-position and an iodine atom at the 4-position . The carboxylic acid group (–COOH) is attached to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Ethoxy-4-iodobenzoic acid” are not available, iodobenzoic acids are generally susceptible to electrophilic aromatic substitution reactions . The iodine atom can be replaced by other groups in these reactions .


Physical And Chemical Properties Analysis

The molecular weight of “3-Ethoxy-4-iodobenzoic acid” is 292.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 3-Iodobenzo[b]furans : A study by Okitsu et al. (2008) demonstrated the use of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, a compound related to 3-ethoxy-4-iodobenzoic acid, in the iodocyclization process. This process resulted in the synthesis of a wide variety of 3-iodobenzo[b]furans, which are significant in various chemical syntheses (Okitsu et al., 2008).

  • Isocoumarins Synthesis : Subramanian et al. (2005) researched the coupling reaction of o-iodobenzoic acid with terminal alkynes. Their work indicates that such reactions, which might involve derivatives like 3-ethoxy-4-iodobenzoic acid, can lead to the formation of isocoumarins, important in organic synthesis (Subramanian et al., 2005).

  • Synthesis of Oxadiazolines Compounds : Jun (2011) explored the synthesis of ethyl 3-iodobenzoate and its subsequent reactions leading to oxadiazolines. These findings suggest the potential of 3-ethoxy-4-iodobenzoic acid in similar synthetic pathways (Jun, 2011).

Chemical Characterization and Reactions

  • Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study on various isomers of iodobenzoic acid, including 4-iodobenzoic acid. This research could provide insights into the physical and chemical properties of 3-ethoxy-4-iodobenzoic acid (Tan & Sabbah, 1994).

  • Catalyst-free P-C Coupling Reactions : Jablonkai and Keglevich (2015) explored P-C coupling reactions involving halobenzoic acids like 4-iodobenzoic acid. Such research could be extrapolated to understand similar reactions with 3-ethoxy-4-iodobenzoic acid (Jablonkai & Keglevich, 2015).

  • Biodegradation Studies : Santos, New, and Kingswood (1999) investigated the biodegradation of various iodobenzoic acids, providing insights into environmental and metabolic processes that could affect compounds like 3-ethoxy-4-iodobenzoic acid (Santos, New, & Kingswood, 1999).

properties

IUPAC Name

3-ethoxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLKNIQVZIFYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-iodobenzoic acid

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4-iodo-benzoic acid (4 g, 15.15 mmol) in 2-butanone (100 mL) were added potassium carbonate (20 g, finely ground) and ethyl iodide (4.85 mL). The mixture was stirred at reflux overnight. Upon cooling to room temperature, the solids were filtered off, and the filtrate was concentrated. The residue was partitioned between ethyl acetate and water, and the organic layer was washed with 10% sodium carbonate solution, brine, and concentrated. The residue reconstituted in methanol. 1.0 M sodium hydroxide was added giving a cloudy solution. Tetrahydrofuran was added to clarity and the mixture stirred at room temperature for one hour. The volatiles were evaporated and the residue was dissolved in water. It was washed once with diethyl ether and then acidified with 37% hydrochloric acid to precipitate a white solid. The solid was filtered, washed with water and dried in a vacuum oven to give 3-ethoxy-4-iodo-benzoic acid (2.73 g, 62%). LC-MS: 293 [(M+H)+].
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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4.85 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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